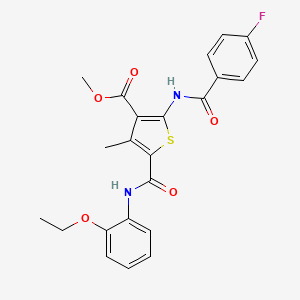

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC20186996

Molecular Formula: C23H21FN2O5S

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H21FN2O5S |

|---|---|

| Molecular Weight | 456.5 g/mol |

| IUPAC Name | methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C23H21FN2O5S/c1-4-31-17-8-6-5-7-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-11-15(24)12-10-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |

| Standard InChI Key | WSHSFFNYKKVZOX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OC)C |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

-

Thiophene Functionalization: Introduction of the methyl ester group and amide functionalities on the thiophene ring.

-

Amide Bond Formation: Coupling of fluorobenzoyl chloride with the thiophene derivative.

-

Carbamoylation Reaction: Addition of the ethoxyphenyl carbamoyl group using a suitable coupling agent like carbodiimides or phosphonium salts.

These steps require precise reaction conditions, such as controlled temperatures and inert atmospheres, to ensure high yields and purity.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Identifies hydrogen environments in aromatic rings, amide groups, and methyl/ethoxy substituents.

-

¹³C NMR: Confirms carbon environments in thiophene, ester, and amide groups.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight (432.46 g/mol).

-

Provides fragmentation patterns for structural elucidation.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups such as C=O (ester, amide), N-H (amide), and aromatic C-H stretches.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Ensures purity for pharmaceutical or material applications.

-

Biological Activity

While specific research on this compound's pharmacological profile is limited, its structure suggests potential biological activities:

-

Anticancer Potential:

-

The fluorobenzamido group is a common motif in anticancer agents due to its ability to interact with biological targets like enzymes or DNA.

-

-

Anti-inflammatory Properties:

-

The carbamoyl group could inhibit enzymes like cyclooxygenase or lipoxygenase, reducing inflammation.

-

-

Drug-like Properties:

-

Predicted moderate lipophilicity (LogP) and functional diversity suggest good drug-likeness.

-

Further in vitro and in vivo studies are required to confirm these activities.

Applications

This compound is primarily of interest in the following fields:

-

Medicinal Chemistry:

-

It can serve as a lead molecule for designing drugs targeting cancer or inflammatory diseases.

-

-

Material Science:

-

The thiophene core may exhibit electronic properties useful in organic semiconductors or photovoltaic materials.

-

-

Synthetic Chemistry:

-

Its complex structure makes it a valuable intermediate for synthesizing related compounds with tailored properties.

-

Research Gaps and Future Directions

Despite its promising structure, several aspects remain unexplored:

-

Detailed pharmacokinetics and toxicity studies are needed to evaluate its safety profile.

-

Computational docking studies could predict its binding affinity to biological targets.

-

Modifications to the ethoxyphenyl or fluorobenzamido groups might enhance activity or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume